molecular formula C21H24N4O3S B2397779 3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 866350-20-1

3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2397779
CAS RN: 866350-20-1
M. Wt: 412.51
InChI Key: OKSROUNBXOKHSP-UHFFFAOYSA-N
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Description

“3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione” is a chemical compound . It is a derivative of thieno[3,2-d]pyrimidine, which is an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which are related to the compound , often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . This process also involves a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

Synthesis of Thienopyrimidine Derivatives : Thienopyrimidine derivatives, including those with a phenylpiperazine moiety, have been synthesized for their potential as antihypertensive agents. These compounds exhibited significant antihypertensive effects in spontaneously hypertensive rats, demonstrating their potential in managing hypertension (Russell et al., 1988).

Antimicrobial Activity : Some thieno[2,3-d]pyrimidine derivatives have been explored for their antimicrobial activity. These compounds were synthesized through various chemical reactions and evaluated against a range of microorganisms. The studies suggest a moderate to significant activity against specific bacterial strains, highlighting their potential in antimicrobial therapy (Vlasov et al., 2015).

Anticonvulsant Properties : The exploration of thienopyrimidine derivatives also extends to the evaluation of their anticonvulsant properties. New derivatives have been synthesized and tested in animal models, showing promise as anticonvulsant agents. This suggests potential applications in the treatment of epilepsy and related neurological disorders (Rybka et al., 2016).

Anticancer Activity : Research into the synthesis of thienopyrimidine derivatives has also identified compounds with potent anticancer activity. These studies focus on the structural optimization of thienopyrimidine compounds to enhance their efficacy against various cancer cell lines, indicating their potential use in cancer therapy (Li et al., 2021).

properties

IUPAC Name

3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c26-18(24-13-11-23(12-14-24)16-6-2-1-3-7-16)8-4-5-10-25-20(27)19-17(9-15-29-19)22-21(25)28/h1-3,6-7,9,15H,4-5,8,10-14H2,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSROUNBXOKHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCCN3C(=O)C4=C(C=CS4)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione

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